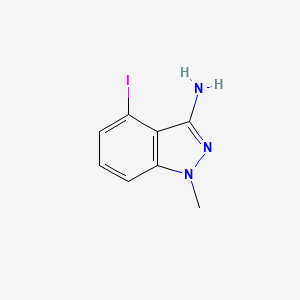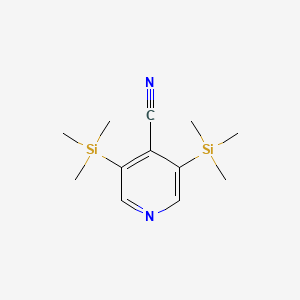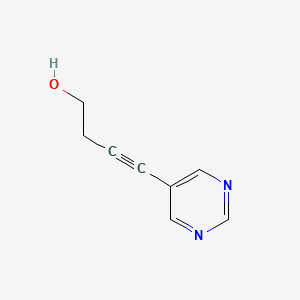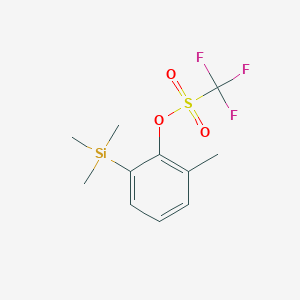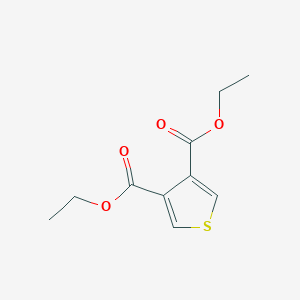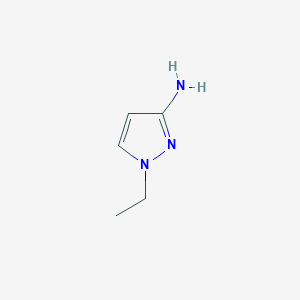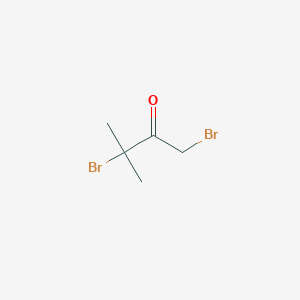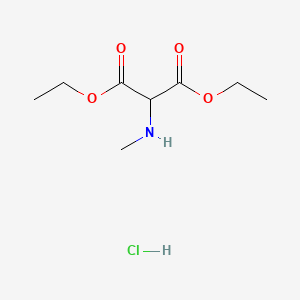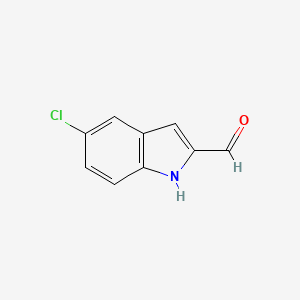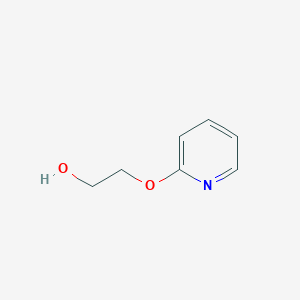
2-(Pyridin-2-yloxy)ethanol
Overview
Description
“2-(Pyridin-2-yloxy)ethanol” is a chemical compound with the molecular formula C7H9NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The 2-(pyridin-2-yl)ethyl group is known to be hydrolyzed under alkaline conditions . This compound is expected to find extensive use by the polymer community .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-yloxy)ethanol” and its derivatives has been a subject of various studies . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has shown robustness in synthesizing a variety of pyridine derivatives .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-yloxy)ethanol” consists of a pyridine ring attached to an ethanol group via an oxygen atom . The InChI code for this compound is "1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2" .Chemical Reactions Analysis
The 2-(pyridin-2-yl)ethyl group is known to be hydrolyzed under alkaline conditions . This compound can also undergo various reactions, including palladium-catalyzed reactions that result in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis
“2-(Pyridin-2-yloxy)ethanol” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Anti-Fibrosis Activity
2-(Pyridin-2-yloxy)ethanol: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Polymer Chemistry
In the field of polymer chemistry, 2-(Pyridin-2-yloxy)ethanol has been utilized as a protecting group for carboxylic acids. It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110°C. This property is particularly useful for the synthesis and subsequent modification of polymers .
Catalyst-Free Synthesis
The compound has been employed in a catalyst-free synthesis method for creating N-pyridin-2-yl carbamates. This environmentally friendly technique allows for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl derivatives, which are valuable in various chemical synthesis applications .
Vascular Endothelial Growth Factor Inhibition
Derivatives of 2-(Pyridin-2-yloxy)ethanol have been studied for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2). This application is significant in the context of reducing collagen deposition in liver fibrosis models .
Pharmacological Applications
The pyrimidine moiety, which can be derived from 2-(Pyridin-2-yloxy)ethanol , is a privileged structure in medicinal chemistry. Compounds containing this moiety exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Chemical Biology
In chemical biology, the synthesis of novel heterocyclic compounds with potential biological activities is crucial2-(Pyridin-2-yloxy)ethanol serves as a starting point for constructing such compounds, contributing to the development of new drugs and therapies .
Environmental Chemistry
The catalyst-free synthesis approach using 2-(Pyridin-2-yloxy)ethanol aligns with the principles of green chemistry. It reduces the environmental impact by avoiding the use of metal catalysts and minimizing waste .
Material Science
The protective group properties of 2-(Pyridin-2-yloxy)ethanol in polymer chemistry open up possibilities for creating advanced materials with tailored properties. This is particularly relevant in the development of smart materials and nanotechnology .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-pyridin-2-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBOVIXFWKGJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480880 | |
| Record name | 2-(2-hydroxyethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yloxy)ethanol | |
CAS RN |
56446-64-1 | |
| Record name | 2-(2-hydroxyethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


